4-methyl-1H-indol-6-ol
CAS No.: 885521-30-2
Cat. No.: VC3871919
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885521-30-2 |
---|---|
Molecular Formula | C9H9NO |
Molecular Weight | 147.17 g/mol |
IUPAC Name | 4-methyl-1H-indol-6-ol |
Standard InChI | InChI=1S/C9H9NO/c1-6-4-7(11)5-9-8(6)2-3-10-9/h2-5,10-11H,1H3 |
Standard InChI Key | IZFUTCMHTCJGQR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC2=C1C=CN2)O |
Canonical SMILES | CC1=CC(=CC2=C1C=CN2)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The indole core of 4-methyl-1H-indol-6-ol consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. The methyl group at position 4 and hydroxyl group at position 6 introduce steric and electronic modifications that influence its reactivity. X-ray crystallography of analogous indoles reveals planar geometries, with intramolecular hydrogen bonds involving the hydroxyl group stabilizing the structure .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₉NO |
Molecular Weight | 147.17 g/mol |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 344.8±22.0°C at 760 mmHg |
Flash Point | 162.4±22.3°C |
LogP | 1.87 |
Vapor Pressure | 0.0±0.8 mmHg at 25°C |
Spectroscopic Identification
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IR Spectroscopy: A broad absorption band at 3485 cm⁻¹ corresponds to the O–H stretch, while peaks at 1690–1709 cm⁻¹ indicate C=O vibrations in related synthetic intermediates .
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¹H NMR: Signals at δ 12.32 (s, 1H, OH), 7.87 (d, J = 7.8 Hz, aromatic H), and 2.45 (s, 3H, CH₃) are consistent with the methyl and hydroxyl substituents .
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Mass Spectrometry: The molecular ion peak at m/z 147.0684 (exact mass) confirms the molecular formula .
Synthetic Methodologies
Fischer Indole Synthesis
A common route involves the cyclization of 4-methylcyclohexanone phenylhydrazone under acidic conditions. This method yields the indole core, with subsequent oxidation introducing the hydroxyl group . Modifications using carboxymethyl cyclohexadienones and primary amines enable catalyst-free synthesis, achieving yields up to 98% under optimized conditions .
Post-Synthetic Modifications
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Methylation: Dimethyl sulfate in alkaline media selectively methylates the hydroxyl group, though overalkylation risks require careful stoichiometric control.
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Halogenation: Electrophilic bromination at position 5 using N-bromosuccinimide (NBS) produces 5-bromo-4-methyl-1H-indol-6-ol, a precursor for cross-coupling reactions .
Reaction Scheme 1: Catalyst-Free Synthesis
This method avoids transition metals, reducing purification challenges .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), 4-methyl-1H-indol-6-ol exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL, comparable to ciprofloxacin. The hydroxyl group facilitates membrane disruption via hydrogen bonding with phospholipid head groups.
Neuroprotective Effects
Preliminary data indicate inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 45 μM, potentially useful in Alzheimer’s disease management. Molecular docking reveals binding to the AChE peripheral anionic site via π-π interactions with Trp286 .
Industrial and Material Science Applications
Polymer Functionalization
Incorporating 4-methyl-1H-indol-6-ol into polyurethane matrices enhances tensile strength by 22% due to hydrogen bonding between the hydroxyl group and polymer carbonyls . Applications in antifouling coatings are under investigation, leveraging its antimicrobial properties.
Coordination Chemistry
The compound forms stable complexes with Cu(II) and Fe(III), characterized by UV-Vis absorption at λₘₐₓ = 420 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹). These complexes exhibit catalase-like activity, decomposing H₂O₂ with a turnover frequency of 1.5×10³ s⁻¹ .
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
Compound | Substituents | LogP | Anticancer IC₅₀ (μM) |
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4-Methyl-1H-indol-6-ol | 4-CH₃, 6-OH | 1.87 | 28.5 |
5-Bromo-1H-indol-6-ol | 5-Br, 6-OH | 2.34 | 18.7 |
4-Chloro-1H-indol-6-ol | 4-Cl, 6-OH | 2.01 | 32.1 |
Electron-withdrawing groups (e.g., Br) enhance cytotoxicity by improving DNA affinity, while methyl groups favor pharmacokinetic properties via increased lipophilicity .
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